molecular formula C8H7ClN2O2 B581218 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one CAS No. 1042973-67-0

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one

Cat. No. B581218
CAS RN: 1042973-67-0
M. Wt: 198.606
InChI Key: LFQDPHSIICCBLE-UHFFFAOYSA-N
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Description

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one is a chemical compound with the molecular formula C8H7ClN2O2 . It has a molecular weight of 198.61 . The compound is solid in physical form and should be stored at 4°C, protected from light .


Molecular Structure Analysis

The InChI code for 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one is 1S/C8H7ClN2O2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3,10H2,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The inhibitory effect of benzo[b][1,4]oxazin-3(4H)-one derivatives is dependent on the substitution at the benzene ring . The formation of dihydro analogs correlates with the electron density on the aromatic ring: Electron-donating groups favor the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tend to favor the dihydro product .


Physical And Chemical Properties Analysis

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one is a solid compound . It has a molecular weight of 198.61 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one and related compounds have been synthesized through various methods, demonstrating their potential in chemical research and development. A novel synthesis method was developed using 2-aminophenol as the starting material, leading to the successful synthesis of several derivatives, including 6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitrile (詹淑婷, 2012).

Biological and Pharmacological Applications

  • These compounds have shown promise in biological and pharmacological applications. For example, derivatives of 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one have been evaluated as inhibitors of the complement enzyme C1r, showing improved potency compared to reference compounds (S. Hays et al., 1998). This enzyme is significant in the complement cascade, which has implications in Alzheimer's disease.

Material Science and Corrosion Inhibition

  • In material science, certain derivatives have been evaluated for their corrosion inhibition properties. For example, 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one showed promising results as corrosion inhibitors on mild steel in hydrochloric acid solution, highlighting their potential utility in industrial applications (A. Kadhim et al., 2017).

Synthesis of Novel Bioactive Compounds

  • The synthesis of novel bioactive compounds from these derivatives has also been explored. For instance, 1,3-benzoxazine and aminomethyl compounds synthesized from eugenol were studied for their biological activity using the brine shrimp lethality test, indicating their potential for further study in bioactivity (Marcellino Rudyanto et al., 2014).

Antimicrobial Activity

  • Some derivatives have shown significant antimicrobial activity. A series of novel compounds synthesized exhibited considerable activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial agents (N. Desai et al., 2017).

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study of 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one and similar compounds could involve designing innovative agents with a different mode of action to overcome the problem of multi-drug resistance . Further studies could also focus on enhancing the antimicrobial properties of these compounds .

properties

IUPAC Name

8-amino-6-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQDPHSIICCBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1042973-67-0
Record name 8-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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